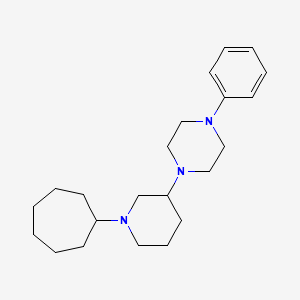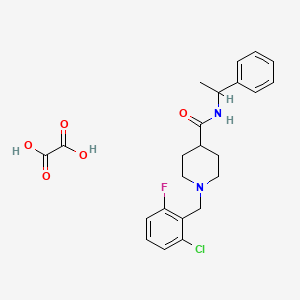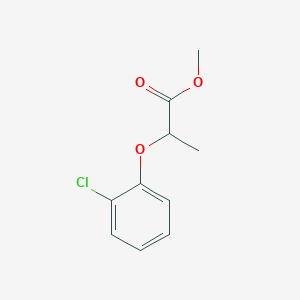![molecular formula C24H19N3O4 B6104913 2-[4-[(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1,2,4-triazol-3-yl]ethenyl]phenoxy]acetic acid](/img/structure/B6104913.png)
2-[4-[(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1,2,4-triazol-3-yl]ethenyl]phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1,2,4-triazol-3-yl]ethenyl]phenoxy]acetic acid is a complex organic compound that features a triazole ring, a hydroxyphenyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1,2,4-triazol-3-yl]ethenyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Hydroxyphenyl Group: This step involves the coupling of the triazole ring with a hydroxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Ethenyl Linkage: The ethenyl linkage is introduced through a Wittig reaction or a similar olefination process.
Attachment of the Phenoxyacetic Acid Moiety: The final step involves the esterification or amidation of the phenoxy group with acetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1,2,4-triazol-3-yl]ethenyl]phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ethenyl linkage can be reduced to form the corresponding alkane.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the phenoxy group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-[4-[(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1,2,4-triazol-3-yl]ethenyl]phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-[(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1,2,4-triazol-3-yl]ethenyl]phenoxy]acetic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the triazole ring can coordinate with metal ions or interact with enzyme active sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyphenylacetic acid: Shares the hydroxyphenyl and acetic acid moieties but lacks the triazole ring and ethenyl linkage.
4-Hydroxyphenylacetic acid: Similar structure but with the hydroxy group in a different position.
Indole-3-acetic acid: Contains an indole ring instead of a triazole ring.
Uniqueness
2-[4-[(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1,2,4-triazol-3-yl]ethenyl]phenoxy]acetic acid is unique due to the presence of the triazole ring and the ethenyl linkage, which confer distinct chemical and biological properties compared to its analogs. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-[(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1,2,4-triazol-3-yl]ethenyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c28-21-9-5-4-8-20(21)24-25-22(26-27(24)18-6-2-1-3-7-18)15-12-17-10-13-19(14-11-17)31-16-23(29)30/h1-15,28H,16H2,(H,29,30)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMYTFNURDQBBY-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)C=CC3=CC=C(C=C3)OCC(=O)O)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)/C=C/C3=CC=C(C=C3)OCC(=O)O)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(E)-2-(3,4-DIMETHOXYPHENYL)-1-ETHENYL]-5H-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZODIAZEPIN-6(7H)-ONE](/img/structure/B6104835.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B6104842.png)
![2-CHLORO-N-(4-CHLOROPHENYL)-5-[(6-CYANO-2H-13-BENZODIOXOL-5-YL)SULFAMOYL]BENZAMIDE](/img/structure/B6104849.png)
![N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2,4-dimethyl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6104850.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6104853.png)
![4-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-2-(1,3-benzothiazol-2-yl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6104857.png)
![1-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B6104862.png)

![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6104884.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide](/img/structure/B6104889.png)

![3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B6104903.png)
![4-(imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B6104921.png)

